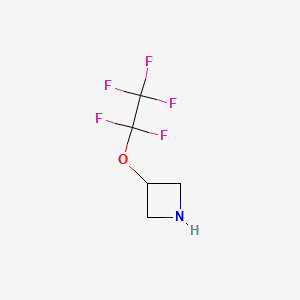

3-(Pentafluoroethoxy)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Pentafluoroethoxy)azetidine is a four-membered nitrogen-containing heterocycle with a pentafluoroethoxy substituent. Azetidines, in general, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles. The presence of the pentafluoroethoxy group further enhances its chemical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentafluoroethoxy)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods provide efficient routes to obtain azetidines with various substituents, including the pentafluoroethoxy group.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts . This method allows for the preparation of azetidines bearing various functional groups under mild conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Synthetic Methods for Azetidines

Azetidines are typically synthesized via:

-

Intramolecular SN2 cyclization of halogenated or sulfonated precursors .

-

Catalytic ring-closing using La(OTf)₃ for regioselective epoxide aminolysis (e.g., converting cis-3,4-epoxy amines to azetidines in >80% yield) .

-

Radical strain-release photocatalysis for constructing azetidines from sulfonylimines .

The pentafluoroethoxy substituent (–OCF₂CF₃) could influence reaction pathways due to its strong electron-withdrawing nature and steric bulk.

Nucleophilic Ring-Opening

-

Azetidines undergo ring-opening with nucleophiles (e.g., amines, alcohols). For example:

Azetidine+Nu−→Linear amine productElectron-withdrawing groups like –OCF₂CF₃ may accelerate ring-opening by increasing ring strain .

Functionalization at C3

-

3-Substituted azetidines (e.g., aryl, amino, or ester groups) are amenable to C–H functionalization or cross-coupling reactions . For example:

Strain-Release Chemistry

-

Azetidines participate in strain-release-driven reactions , such as:

Hypothetical Reactivity of 3-(Pentafluoroethoxy)azetidine

| Reaction Type | Expected Outcome | Key Factors |

|---|---|---|

| Nucleophilic Attack | Ring-opening to form γ-fluoroether amines | –OCF₂CF₃ increases electrophilicity at adjacent carbons. |

| Radical Addition | Strain-release alkylation/arylation at C3 | Stabilization of radical intermediates by the electron-deficient substituent. |

| Cross-Coupling | Suzuki-Miyaura coupling with aryl boronic acids (if C–H activation is feasible) | Requires compatible catalysts (e.g., Pd) and directing groups. |

Challenges and Considerations

-

Stability : The strong electron-withdrawing –OCF₂CF₃ group may render the azetidine ring more prone to hydrolysis or decomposition under acidic/basic conditions.

-

Stereoelectronic Effects : The substituent’s orientation could dictate regioselectivity in ring-opening or functionalization reactions .

Research Gaps

No experimental data exists in the reviewed literature for this compound. Future studies could explore:

-

Catalytic asymmetric synthesis of this derivative.

-

Applications in medicinal chemistry , leveraging fluorinated motifs for enhanced bioavailability or target binding.

For authoritative data, consult specialized databases (Reaxys, SciFinder) or recent journals focused on fluorinated heterocycles.

Scientific Research Applications

3-(Pentafluoroethoxy)azetidine has a wide range of applications in scientific research:

Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

Mechanism of Action

The mechanism of action of 3-(Pentafluoroethoxy)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates the formation of reactive intermediates, which can interact with various biological molecules. The pentafluoroethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Azetidine: The parent compound without the pentafluoroethoxy group.

3-Methyl-3-(pentafluoroethoxy)azetidine: A derivative with a methyl group at the 3-position.

Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain.

Comparison: 3-(Pentafluoroethoxy)azetidine is unique due to the presence of the pentafluoroethoxy group, which imparts distinct chemical properties such as increased stability and reactivity. Compared to aziridine, it has lower ring strain, making it more stable and easier to handle . The methyl derivative, 3-Methyl-3-(pentafluoroethoxy)azetidine, shares similar properties but with additional steric effects due to the methyl group .

Properties

Molecular Formula |

C5H6F5NO |

|---|---|

Molecular Weight |

191.10 g/mol |

IUPAC Name |

3-(1,1,2,2,2-pentafluoroethoxy)azetidine |

InChI |

InChI=1S/C5H6F5NO/c6-4(7,8)5(9,10)12-3-1-11-2-3/h3,11H,1-2H2 |

InChI Key |

UYFZLTDVGLSJSD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.